1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Descripción

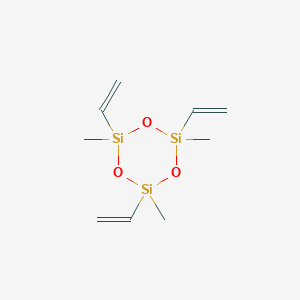

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLTBONLZSBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-81-9 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063229 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3901-77-7, 68082-23-5 | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me vinyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068082235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3901-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylvinyl cyclosiloxanes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), a material with excellent dielectric properties.

Cross-Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.

Common Reagents and Conditions:

Polymerization: Initiated by chemical vapor deposition (iCVD) or electropolymerization techniques.

Cross-Coupling: Typically involves palladium-catalyzed reactions with organometallic reagents.

Major Products:

Poly(this compound): A polymer with applications in dielectric materials.

Cross-Coupled Products: Various organic compounds with enhanced properties.

Aplicaciones Científicas De Investigación

Polymer Chemistry

V3D3 serves as a precursor for the synthesis of vinyl-functionalized silicone polymers. These polymers are utilized in various applications due to their excellent thermal stability and mechanical properties.

| Application | Description |

|---|---|

| Vinyl Silicone Rubbers | Used in high-performance elastomers due to flexibility and durability. |

| Coatings | Provides protective layers with enhanced adhesion and chemical resistance. |

| Adhesives | Forms strong bonds in various substrates, making it suitable for industrial applications. |

Microelectronics

The compound is employed in the fabrication of through-silicon vias (TSVs) for 3D integration in microelectronics. V3D3-based polymers demonstrate good conformality and low dielectric constant properties, essential for efficient electrical insulation.

Case Study: TSV Integration

A study highlighted the use of poly(V3D3) as an insulating layer for TSVs, showcasing its effectiveness in microelectronic pilot line environments .

Antimicrobial Applications

Recent research indicates that V3D3 exhibits significant antimicrobial properties when used as a coating material. Initiated chemical vapor deposition (iCVD) of poly(V3D3) has shown to create surfaces that inhibit bacterial growth effectively.

Case Study: Antimicrobial Coatings

O'Shaughnessy et al. demonstrated that coatings made from poly(V3D3) significantly reduced bacterial colonization on surfaces exposed to pathogens such as Staphylococcus aureus and Escherichia coli, making them suitable for healthcare settings .

Environmental Applications

V3D3 has been investigated for its role in environmental cleanup processes. Its unique properties allow it to selectively adsorb oil while being water-repellent, which is beneficial in oil spill remediation.

Case Study: Oil Spill Cleanup

Research showed that surfaces coated with V3D3 effectively adsorbed oil while repelling water, demonstrating its potential for use in photocatalytic methods for environmental cleanup .

Mecanismo De Acción

The mechanism of action of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane primarily involves its ability to undergo polymerization and cross-coupling reactions. The vinyl groups in the compound act as reactive sites, allowing it to form long polymer chains or cross-linked networks. These reactions are facilitated by catalysts and specific reaction conditions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, differing in ring size, substituents, or backbone elements.

Cyclotetrasiloxanes

Key Differences:

- Crosslinking Potential: V4D4’s four vinyl groups enable denser polymer networks than V3D3, improving mechanical rigidity but reducing flexibility .

- Hydrophobicity: V3D3’s methyl groups provide moderate hydrophobicity, whereas V4D4-PFDA hybrids achieve superhydrophobicity (contact angle >150°) .

Linear Siloxanes

Key Differences:

- Reactivity: Linear siloxanes lack the cyclotrisiloxane ring’s strain, reducing polymerization efficiency compared to V3D3 .

- Applications: V3D3’s cyclic structure and vinyl groups favor thin-film electronics, whereas linear analogs are used in bulk materials .

Heterocyclic Analogs

Key Differences:

- Backbone Elements: Triazine-based compounds (C₃N₃) lack the Si–O–Si backbone, limiting dielectric and thermal properties compared to V3D3 .

- Substituent Effects: Phenyl groups in triphenylcyclotrisiloxane improve thermal resistance but hinder crosslinking due to steric hindrance .

Silazane Derivatives

Key Differences:

- Thermal Behavior: Silazanes pyrolyze into ceramics, whereas siloxanes form stable polymers, limiting V3D3’s use in ultra-high-temperature applications .

Research Findings and Challenges

- Stability vs. Flexibility: V3D3 strikes a balance between crosslinking (for durability) and flexibility (for electronics), whereas V4D4 prioritizes rigidity .

- Synthetic Limitations: Linear siloxanes are easier to functionalize but lack the tailored properties of cyclic analogs .

- Emerging Applications: V3D3’s use in bioelectronics and anti-icing coatings highlights its versatility, but silazane-derived ceramics remain niche due to processing complexity .

Actividad Biológica

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (commonly referred to as V3D3) is a cyclic siloxane compound characterized by its trifunctional structure containing three vinyl groups. This unique configuration allows for various chemical reactions and applications in materials science and biomedical fields. This article reviews the biological activity of V3D3, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₈O₃Si₃

- Molecular Weight : 258.50 g/mol

- Purity : 97%

- Boiling Point : 80°C at 20 mmHg

- Density : 0.9669 g/mL

- Refractive Index : 1.4215 at 20°C

The biological activity of V3D3 is primarily attributed to its ability to undergo polymerization and cross-linking reactions. When exposed to specific conditions (e.g., heat or catalysts), the vinyl groups can react to form siloxane networks. This property is utilized in various applications, including coatings and drug delivery systems.

1. Polymerization and Film Formation

Research has demonstrated that V3D3 can be polymerized to form thin films with unique properties suitable for biomedical applications. For instance, initiated chemical vapor deposition (iCVD) processes have been employed to create poly(V3D3) films that exhibit low surface energy and high stability, making them ideal for applications in microfluidics and water treatment technologies .

2. Antimicrobial Properties

Studies have indicated that films made from poly(V3D3) possess antimicrobial properties. These films can inhibit bacterial growth on surfaces, which is crucial in medical settings to prevent infections . The mechanism behind this activity may involve the disruption of bacterial cell membranes by the siloxane structure.

3. Drug Delivery Systems

V3D3 has been explored as a potential carrier for drug delivery due to its biocompatibility and ability to form hydrogels. Research suggests that modifying V3D3 with therapeutic agents can enhance the release profiles of drugs while maintaining stability within biological environments .

Case Studies

Research Findings

Recent studies have focused on the synthesis methods and biological interactions of V3D3:

- Polymer Characteristics : The polymerization kinetics of V3D3 were analyzed using spectroscopic techniques, revealing insights into the activation energies involved in film formation .

- Surface Modifications : Poly(V3D3) was found to enhance photocatalytic properties when combined with TiO₂ layers, leading to improved oil adsorption and water repellency—important features for environmental applications .

- Mechanical Properties : The mechanical robustness of V3D3-based films was evaluated under varying stress conditions, indicating high durability suitable for flexible electronic devices .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane with high purity?

- Methodological Answer : Cyclotrisiloxane derivatives are typically synthesized via hydrolytic condensation of silane precursors. To optimize purity, researchers should employ inert atmosphere techniques (e.g., nitrogen or argon) to minimize side reactions from moisture or oxygen. Post-synthesis purification via fractional distillation or column chromatography (using non-polar solvents like hexane) is critical. Reaction monitoring using FTIR or NMR to confirm the disappearance of Si-H or Si-OH intermediates ensures completion . Statistical Design of Experiments (DoE) can reduce trial runs by systematically varying parameters like temperature, catalyst concentration, and reaction time .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- Structural Analysis : Use to confirm cyclotrisiloxane ring formation and vinyl/methyl group substitution patterns. X-ray crystallography (if crystalline) or dynamic light scattering (for amorphous forms) can resolve molecular geometry .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (ramp rate: 10°C/min) identifies degradation thresholds. Differential scanning calorimetry (DSC) detects phase transitions or polymerization exotherms. Cross-reference data with computational models (e.g., DFT-based thermal decomposition pathways) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in polymerization kinetics data for vinyl-functionalized cyclotrisiloxanes?

- Methodological Answer : Discrepancies in kinetic studies (e.g., rate constants or activation energies) often arise from impurities, solvent effects, or inconsistent initiator concentrations. To address this:

- Standardize Protocols : Use high-purity monomers (validated via GC-MS) and rigorously dry solvents.

- In Situ Monitoring : Real-time Raman spectroscopy or dielectric analysis tracks polymerization progress, reducing sampling errors .

- Cross-Validation : Compare results from isothermal calorimetry with Arrhenius plots derived from non-isothermal DSC data. Statistical tools like principal component analysis (PCA) can identify outlier datasets .

Q. How can computational chemistry guide the design of catalysts for selective ring-opening reactions?

- Methodological Answer :

- Reaction Pathway Modeling : Employ density functional theory (DFT) to map transition states and energetics for ring-opening pathways (e.g., nucleophilic attack vs. acid-catalyzed mechanisms). Software like Gaussian or ORCA enables calculation of activation barriers and selectivity ratios .

- Machine Learning (ML) Integration : Train ML models on existing cyclotrisiloxane reaction datasets to predict optimal catalysts (e.g., Pt-based vs. Rh-based) and solvent systems. Tools like RDKit or ChemML automate feature extraction from molecular descriptors .

Q. What advanced techniques assess the compound’s reactivity under heterogeneous conditions (e.g., surface catalysis)?

- Methodological Answer :

- Surface-Adsorption Studies : Use attenuated total reflectance (ATR)-FTIR or X-ray photoelectron spectroscopy (XPS) to monitor siloxane adsorption on metal/metal oxide surfaces.

- Microreactor Platforms : Fabricate microfluidic reactors with immobilized catalysts (e.g., Pd/SiO) to study mass transfer effects. Reaction kinetics can be quantified via inline GC or MS .

- Operando Spectroscopy : Combine XRD or TEM with gas chromatography to correlate structural changes in catalysts (e.g., sintering) with reactivity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported hydrolytic stability of vinyl-functionalized cyclotrisiloxanes?

- Methodological Answer : Divergent stability data may stem from varying pH, ionic strength, or trace metal contaminants in hydrolysis studies. To reconcile results:

- Controlled Hydrolysis Experiments : Conduct parallel studies in buffered aqueous solutions (pH 2–12) with chelating agents (e.g., EDTA) to suppress metal-ion-catalyzed degradation.

- Analytical Consistency : Standardize quantification methods (e.g., HPLC vs. integration) and validate via interlaboratory comparisons.

- Meta-Analysis : Apply Bayesian statistics to existing literature data, weighting studies by methodological rigor (e.g., purity controls, replication) .

Experimental Design Optimization

Q. What statistical approaches optimize copolymerization ratios with other siloxane monomers?

- Methodological Answer :

- Response Surface Methodology (RSM) : Design experiments varying vinyl/methyl monomer ratios, initiator loading, and temperature. Analyze copolymer composition (via ) and mechanical properties (DMA) to build predictive models .

- High-Throughput Screening : Use robotic liquid handlers to prepare 96-well plate libraries of monomer mixtures, accelerating data collection for ML-driven optimization .

Safety and Handling Considerations

Q. What protocols mitigate risks during handling of vinyl-functionalized cyclotrisiloxanes?

- Methodological Answer :

- Storage : Store under inert gas at –20°C to prevent premature polymerization. Use amber vials to block UV light, which may initiate radical reactions .

- Waste Management : Quench reactive intermediates with ethanol/water mixtures before disposal. Consult GHS hazard codes (e.g., H315/H319 for skin/eye irritation) for PPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.